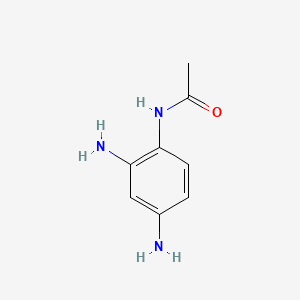

N-(2,4-Diaminophenyl)acetamide

Description

Historical Context and Evolution of Academic Interest in Diaminophenylacetamides

The academic journey of N-(2,4-Diaminophenyl)acetamide is best understood through the historical lens of its constituent parts: acetanilide (B955) and phenylenediamine. Acetanilide, or N-phenylacetamide, was first prepared in 1852 and quickly became a foundational structure in the study of aromatic chemistry. Its derivatives, particularly nitroacetanilides, became crucial intermediates. The reduction of a nitro group to an amine on an aromatic ring is a fundamental and extensively studied reaction in organic chemistry. researchgate.net

The synthesis of simple aminoacetanilides, such as the para-isomer N-(4-aminophenyl)acetamide, is typically achieved by the reduction of the corresponding nitrophenyl acetamide (B32628). researchgate.netresearchgate.net This process laid the groundwork for creating more complex polyamino systems. Academic interest in diaminophenylacetamides, therefore, emerged from the desire to create multifunctional molecules that could serve as versatile building blocks.

The evolution of interest in these scaffolds has been driven by the unique properties conferred by the multiple amine groups in conjunction with the amide functionality. The relative positions of these groups (ortho, meta, para) create distinct isomers with different electronic and steric properties, influencing their reactivity, coordination ability, and potential applications. The 2,4-diamino isomer, the subject of this article, is particularly notable for the ortho- and para-positioning of its amine groups relative to the acetamide, which has significant implications for its role in directed synthesis and coordination chemistry.

Significance within Amine and Amide Chemistry Research Frameworks

The significance of this compound in research is rooted in the interplay of its three key functional groups: the acetamide nitrogen, the ortho-amino group, and the para-amino group. This arrangement provides a powerful platform for advanced chemical synthesis.

Bidentate Directing Group and Ligand: The ortho-amino and acetamido nitrogen atoms can work in concert, forming a bidentate (two-toothed) chelate with a metal center. This property is exceptionally valuable in catalysis. Research on the related isomer, N-(2-aminophenyl)acetamide, has shown it to be an effective directing group in palladium-catalyzed ortho-arylation reactions. researchgate.net This directed C-H activation allows for the highly selective formation of biaryl structures, which are prevalent in natural products and pharmaceutical agents. researchgate.net The this compound scaffold offers similar potential, with the added functionality of the second primary amine for further chemical modification.

Coordination Chemistry: The presence of multiple nitrogen and oxygen donor atoms makes diaminophenylacetamides excellent candidates for ligands in coordination chemistry. rsc.orgresearchgate.net These ligands can form stable complexes with various transition metals. The geometry and electronic properties of the resulting metal complexes can be fine-tuned by the ligand structure, leading to materials with interesting catalytic, magnetic, or optical properties. Studies on similar pyrazole-acetamide ligands have demonstrated their ability to form mononuclear coordination complexes with metals like Cadmium (Cd), Copper (Cu), and Iron (Fe). rsc.org

Selective Functionalization: The different reactivity of the aromatic primary amines versus the amide group allows for selective chemical transformations. The primary amines are more nucleophilic and can be selectively acylated, alkylated, or used in condensation reactions, while the amide bond is more stable but can be hydrolyzed under specific conditions. This differential reactivity makes the scaffold a versatile intermediate for constructing complex, multi-functionalized molecules.

| Functional Group | Position | Significance in Chemical Synthesis |

| Acetamide (-NHCOCH₃) | 1 | Participates in chelation with the ortho-amine; provides a site for potential hydrolysis. |

| Primary Amine (-NH₂) | 2 (ortho) | Acts as a key part of the bidentate directing group for C-H activation; site for selective functionalization. |

| Primary Amine (-NH₂) | 4 (para) | Offers a secondary reactive site for further derivatization, such as polymer chain extension or attachment of solubilizing groups. |

Overview of Research Trajectories for the this compound Scaffold

The unique structural features of this compound have positioned its scaffold at the center of several research trajectories, primarily in medicinal chemistry and materials science.

Medicinal Chemistry and Pharmaceutical Development: Acetamide-based molecules are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govjchemrev.com The aminophenylthiazole acetamide scaffold, for instance, has been investigated for its potent activity against resistant cancer cells. acs.org The this compound structure serves as a valuable precursor for creating libraries of new chemical entities. By modifying the amine groups or building upon the acetamide core, researchers can explore new structure-activity relationships to develop novel therapeutic agents.

Polymer and Materials Science: Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The this compound scaffold, with its two primary amine groups, can be used as a monomer or a cross-linking agent. The acetamide group can influence the final properties of the polymer, such as solubility and thermal stability. Related compounds like 2-(4-aminophenyl)acetamide (B1267592) hydrochloride are explicitly categorized as material building blocks. bldpharm.com Furthermore, aminophenyl compounds have historically been used as intermediates in the synthesis of dyes and pigments. researchgate.netevitachem.com

Catalysis and Synthesis Intermediates: As discussed, the ability to act as a directing group and a ligand for metal complexes makes this scaffold a target for research in catalysis. It serves as a versatile intermediate for synthesizing complex organic molecules, with its functional groups providing multiple handles for chemical reactions. smolecule.com

| Research Area | Application of the this compound Scaffold | Related Compound Examples |

| Medicinal Chemistry | Precursor for synthesizing novel bioactive compounds. | N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide (Anticancer) acs.org |

| Materials Science | Monomer for high-performance polymers; intermediate for dyes. | 2-(4-Aminophenyl)acetamide hydrochloride (Building Block) bldpharm.com |

| Coordination Chemistry | Bidentate ligand for creating novel metal complexes. | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide rsc.org |

| Catalysis | Directing group for selective C-H activation reactions. | N-(2-aminophenyl)acetamide (ortho-Arylation) researchgate.net |

Compound Names Mentioned

| Compound Name |

| This compound |

| N-phenylacetamide (Acetanilide) |

| N-(4-Aminophenyl)acetamide |

| N-(4-nitrophenyl) acetamide |

| N-(2-aminophenyl)acetamide |

| 2-(2-aminophenyl)-N,N-dimethylacetamide |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide |

| 2-(4-aminophenyl)acetamide hydrochloride |

| Cadmium (Cd) |

| Copper (Cu) |

| Iron (Fe) |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-diaminophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXOPVQPBPLVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213149 | |

| Record name | N-(2,4-Diaminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-15-5 | |

| Record name | N-(2,4-Diaminophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Diaminophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Diaminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-diaminophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,4 Diaminophenyl Acetamide and Its Analogues

Classical Synthetic Routes to N-(2,4-Diaminophenyl)acetamide

Traditional methods for preparing this compound often rely on well-established, multi-step procedures that are robust and have been widely used in organic synthesis.

Nitro Group Reduction Strategies for Precursors (e.g., N-(4-nitrophenyl)acetamide)

A primary and extensively utilized route to this compound involves the reduction of a nitro-substituted precursor, most commonly N-(2-nitro-4-aminophenyl)acetamide or N-(4-nitro-2-aminophenyl)acetamide. The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines.

Various reducing agents and systems have been employed for this purpose, each with its own set of reaction conditions and selectivities. Common methods include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel in the presence of hydrogen gas. organic-chemistry.org It is often a clean and efficient method, but requires specialized equipment for handling hydrogen gas. A notable example is the use of 10% Pd/C with formic acid as a hydrogen transfer agent, which allows for the selective reduction of aromatic nitro compounds at room temperature. researchgate.net

Metal/Acid Systems: A classic approach involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. researchgate.netsci-hub.st For instance, the reduction of N-(4-nitrophenyl)acetamide can be achieved using iron filings in dilute acetic acid. researchgate.net This method is often cost-effective but can sometimes lead to the formation of undesired byproducts. The use of activated iron has been shown to provide good yields without the undesired introduction or removal of halogen substituents. sci-hub.st

Hydrazine-Based Reductions: Hydrazine hydrate (B1144303) in the presence of a catalyst like zinc dust offers a low-cost and facile system for the reduction of nitro compounds at room temperature. niscpr.res.in This method is compatible with various functional groups.

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity.

Table 1: Comparison of Nitro Group Reduction Methods

| Reducing System | Catalyst/Reagent | Temperature | Key Advantages |

| Catalytic Hydrogenation | Pd/C, H₂ | Room Temperature | High selectivity, clean reaction |

| Metal/Acid | Fe/CH₃COOH | Elevated | Cost-effective |

| Hydrazine-Based | Zn/N₂H₄·H₂O | Room Temperature | Low cost, mild conditions |

Amidation Reactions in this compound Synthesis

Amidation, the formation of an amide bond, is another key step in the synthesis of this compound. This can be achieved by reacting a suitable diamine precursor with an acetylating agent. For instance, 1,2,4-triaminobenzene can be selectively acetylated to yield the desired product.

Common amidation strategies include:

Reaction with Acid Chlorides: Acetyl chloride can be reacted with a diamine in the presence of a base to neutralize the HCl byproduct. This is a highly reactive method but requires careful control of the reaction conditions to avoid over-acetylation.

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) is a commonly used and less reactive acetylating agent compared to acetyl chloride. The reaction is often carried out in a suitable solvent, and a base may be added to drive the reaction to completion.

Coupling Reagents: Modern amidation methods often employ coupling reagents to facilitate the reaction between a carboxylic acid (acetic acid) and an amine. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, enabling a milder and more selective amidation process. google.com

Advanced and Catalytic Synthesis Approaches

In addition to classical methods, more advanced synthetic strategies have been developed to improve the efficiency and selectivity of the synthesis of this compound and its analogues.

Palladium-Catalyzed Ortho-Arylation Utilizing N-(2-Aminophenyl)acetamide as a Directing Group

Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools in organic synthesis. In this context, the acetamide (B32628) group in N-(2-aminophenyl)acetamide can act as a directing group, facilitating the selective introduction of an aryl group at the ortho position. This strategy allows for the construction of more complex analogues of this compound with specific substitution patterns. The reaction typically involves a palladium catalyst, a suitable arylating agent (such as an aryl halide or boronic acid), and an oxidant.

Electrochemical Synthesis Pathways Involving N-(4-Aminophenyl)acetamide and Related Precursors

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The synthesis of this compound precursors can be achieved through electrochemical reduction of nitroaromatic compounds. For example, the electrochemical reduction of a dinitro precursor could potentially lead to the selective formation of the desired diamino compound under controlled potential conditions. This approach can minimize the use of chemical reducing agents and reduce waste generation.

Multi-Step Synthesis Pathways for Structurally Related Acetamide Derivatives

The synthesis of structurally related acetamide derivatives often involves multi-step pathways that build upon the core this compound structure. These pathways may include:

Further Functionalization of the Aromatic Ring: The amino groups on the this compound ring can be further modified through reactions such as diazotization followed by substitution, or by direct electrophilic substitution, although the amino groups are strongly activating and may lead to multiple products. Protecting group strategies are often employed to achieve regioselectivity.

Modification of the Acetamide Group: The acetamide group itself can be modified, for instance, by N-alkylation or by hydrolysis back to the amine followed by reaction with a different acylating agent to introduce a new functional group.

Condensation Reactions: The amino groups can participate in condensation reactions to form heterocyclic structures. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) ring system. The synthesis of 2-(4-aminophenyl)benzothiazole derivatives, for instance, starts from 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reactions to build complex heterocyclic structures. tandfonline.com

These multi-step sequences allow for the creation of a diverse library of acetamide derivatives with a wide range of structural and electronic properties.

Isolation and Purification Techniques in Academic Synthetic Protocols

The successful synthesis of this compound and its analogues relies on effective isolation and purification techniques to remove impurities, unreacted starting materials, and byproducts. Academic research protocols employ a variety of standard and advanced methods to obtain these compounds in high purity, which is crucial for their subsequent characterization and evaluation. The choice of purification strategy is often dictated by the physical and chemical properties of the target molecule, such as its polarity, solubility, and stability.

Commonly employed techniques include recrystallization, column chromatography, and extraction. These methods can be used individually or in combination to achieve the desired level of purity.

Recrystallization is a widely used technique for purifying solid compounds. This method involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at higher temperatures. For acetamide derivatives, various solvent systems have been reported. For instance, a mixture of ethanol (B145695) and water has been used for the recrystallization of some acetamide compounds. In other cases, a combination of dichloromethane (B109758) (DCM) and petroleum ether has been found effective. nih.gov After cooling and crystal formation, the purified product is isolated by filtration, washed with a cold solvent to remove any remaining mother liquor, and then dried. iucr.org

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. rsc.org A solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and an eluent (or mobile phase) is passed through the column. rsc.org Compounds with a higher affinity for the stationary phase move down the column more slowly than those with a lower affinity, thus enabling separation.

For the purification of this compound analogues, silica gel is a commonly used stationary phase. rsc.orggoogle.com.na The choice of eluent is crucial for achieving good separation. A mixture of ethyl acetate (B1210297) and hexane (B92381) is frequently employed, with the ratio adjusted to optimize the separation of the target compound from impurities. For example, a 1:2 (v/v) mixture of ethyl acetate and hexane has been used to purify 2-(4-aminophenyl)-N,N-dimethylacetamide. In other instances, different solvent systems such as dichloromethane/ethanol/acetic acid or dichloromethane/ethyl acetate have been utilized for the purification of various benzamide (B126) and acetamide derivatives. mdpi.com

The progress of the separation is often monitored by thin-layer chromatography (TLC), which allows for the visualization of the different components of the mixture. rsc.org Fractions containing the purified product are then combined, and the solvent is removed under reduced pressure to yield the pure compound.

Extraction is a fundamental technique used to separate a desired compound from a mixture by taking advantage of its solubility in a particular solvent. In the context of the synthesis of acetamide derivatives, extraction is often used during the work-up procedure to separate the product from water-soluble impurities. For example, after a reaction, the mixture may be diluted with water and extracted with an organic solvent like ethyl acetate. google.com The organic layer, containing the desired product, is then separated from the aqueous layer. The organic layer can be further washed with solutions such as dilute acid, saturated sodium bicarbonate, or brine to remove acidic or basic impurities before being dried over an anhydrous salt like sodium sulfate. rsc.org

The following interactive table summarizes various purification methods and conditions reported in academic literature for this compound and its analogues.

| Compound Name | Purification Method | Stationary Phase/Solvent System | Reference |

| 2-(4-aminophenyl)-N,N-dimethylacetamide | Column Chromatography | Silica gel (230–400 mesh), Ethyl acetate/hexane (1:2 v/v) | |

| {4-[(tert-butoxy-carbonyl)amino]-2-nitrophenyl}acetamide derivative | Column Chromatography | Silica gel | google.com.na |

| N-(3,3-diphenylpropyl)-2-(4-aminophenyl) acetamide | Recrystallization | Dichloromethane/Petroleum Ether | nih.gov |

| N-(4-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Column Chromatography followed by Recrystallization | Not specified | vulcanchem.com |

| N-(2-Aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | Column Chromatography | Silica gel, CH2Cl2/EtAc 39:1 | mdpi.com |

| N-(4-Aminophenyl)-2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide | Column Chromatography | Silica gel, CH/EtAc 1:1 | mdpi.com |

| N-phenyl-2-(phenylsulfanyl)acetamide | Recrystallization | Water | iucr.org |

Table 1. Purification Techniques for this compound and Analogues.

Chemical Reactivity and Mechanistic Investigations of N 2,4 Diaminophenyl Acetamide

Reactivity of Amine and Amide Functional Groups within the Compound

The presence of both amine and amide functionalities on a single aromatic scaffold gives N-(2,4-Diaminophenyl)acetamide a rich and varied chemical reactivity. These groups can react independently or in concert to yield a diverse range of products.

The amine and amide groups of this compound are susceptible to oxidation under various conditions, leading to several potential products.

Amine Group Oxidation : The primary amino groups are readily oxidized. Common oxidation pathways can lead to the formation of nitro derivatives. Enzymatic oxidation is also a relevant pathway; enzymes like the non-heme dinuclear iron-cluster-containing CmlI can catalyze the six-electron oxidation of aryl-amines to the corresponding aryl-nitro compounds. nih.gov Another pathway involves oxidation to form N-oxide derivatives, which can be achieved using reagents such as hydrogen peroxide. smolecule.com

Amide Group Oxidation : The amide group can also undergo oxidation. The electrochemical oxidation of N-aryl acetamides has been shown to proceed via different bond-cleavage mechanisms. The presence of strong electron-donating groups, such as the two amino groups in this compound, favors the cleavage of the N-aryl (amide nitrogen-phenyl ring) bond. rsc.org Under electrochemical conditions, N-centered imidyl radicals can also be generated through a proton-coupled electron transfer process. nih.govmdpi.com Strong oxidizing agents, like potassium permanganate, have the potential to convert the compound into oxo derivatives. evitachem.com

Table 1: Summary of Oxidation Reactions and Reagents

| Functional Group | Reaction Type | Typical Reagents/Conditions | Product Type | Source |

|---|---|---|---|---|

| Amino Group | Oxidation | General oxidizing agents | Nitro derivatives | |

| Amino Group | Oxidation | Hydrogen Peroxide (H₂O₂) | N-oxide derivatives | smolecule.com |

| Amino Group | Enzymatic Oxidation | CmlI enzyme | Aryl-nitro compounds | nih.gov |

| Amide Group | Electrochemical Oxidation | Anodic oxidation | N-aryl bond cleavage products | rsc.org |

Both the amide and amino functional groups can undergo reduction, although the conditions required are typically vigorous.

Amide Group Reduction : The amide functionality can be reduced to a secondary amine. This transformation is commonly achieved using powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. smolecule.com The use of a borane-tetrahydrofuran (B86392) (borane-THF) complex is another established method for reducing amide groups. google.com

Amino Group Reduction : While primary aromatic amines are generally stable to reduction, they can be converted to secondary or tertiary amines under certain conditions. smolecule.com However, the more common reaction involving this functionality is the reduction of a nitro group to form the amine, such as in the Bechamp reduction which uses iron and acid. researchgate.netresearchgate.net

Table 2: Common Reduction Conditions for Amide Functionality

| Reducing Agent | Functional Group Targeted | Resulting Product | Source |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Amide | Corresponding amine | smolecule.com |

| Sodium borohydride (NaBH₄) | Amide | Corresponding amine | smolecule.com |

| Borane-THF complex | Amide | Corresponding amine | google.com |

The chemical character of this compound allows it to participate in nucleophilic substitution reactions in two primary ways: the amine groups can act as nucleophiles, or the amide carbonyl can be the target of nucleophilic attack.

Amine Groups as Nucleophiles : The primary amino groups possess lone pairs of electrons, making them effective nucleophiles. They can readily participate in reactions like acylation to form new, more complex amide bonds. smolecule.com The reactivity is similar to other N-aryl chloroacetamides where the chlorine atom is easily replaced by various nitrogen, oxygen, or sulfur nucleophiles. researchgate.net

Amide Carbonyl as Electrophile : The carbonyl carbon of the acetamide (B32628) group is electrophilic and can be attacked by nucleophiles. smolecule.com This can lead to the substitution or cleavage of the amide bond, particularly under harsh conditions. For instance, hydrolysis of the amide can occur in the presence of strong acids or bases. smolecule.com

Reaction Mechanisms in Derivative Formation (e.g., Electron Transfer-Chemical Reaction-Electron Transfer/Disproportionation)

The synthesis of derivatives from this compound and related anilines can proceed through complex, multi-step mechanisms, often initiated by electron transfer. One prominent mechanism is the Electron Transfer-Chemical Reaction-Electron Transfer (ECE) or its variant, which involves disproportionation (DISP).

A study on the electrochemical synthesis of N-phenylquinoneimine derivatives using N-(4-aminophenyl)acetamide (an isomer of the title compound) demonstrated the ECE/DISP mechanism. acs.org In this process, an initial electron transfer from the aniline (B41778) derivative at the anode generates a radical cation. This is the 'E' (Electron Transfer) step. This reactive intermediate then undergoes a chemical reaction ('C'), such as a coupling reaction with a nucleophile. The resulting product can then undergo a second electron transfer ('E') to form the final product, or two intermediate molecules can react via disproportionation ('DISP') to yield the final product and a starting material molecule. acs.org

Electrochemical methods, which rely on electron transfer as the driving force, have been used for various transformations of aniline derivatives. rsc.org For example, the Sandmeyer reaction, which converts an amino group into other functionalities via a diazonium salt, proceeds through radical intermediates formed by electron transfer. rsc.org Such one-pot protocols can tolerate amide functional groups, as shown in the successful iodination of N-(4-aminophenyl)acetamide. rsc.org

Influence of Substituent Effects on Chemical Reactivity and Stability

The two amino groups on the phenyl ring exert a profound influence on the reactivity and stability of this compound. As strong activating, ortho-, para-directing groups, they significantly impact the molecule's electronic properties.

Electronic Effects : The amino groups are powerful electron-donating groups (EDGs) through resonance. This increases the electron density on the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The electron-donating effect also influences the reactivity of the functional groups. For instance, during electrochemical oxidation of related N-aryl amides, EDGs like amino groups favor the cleavage of the N-aryl bond over other fragmentation pathways. rsc.org Conversely, electron-withdrawing groups (EWGs) like dinitro substituents on the phenyl ring alter the reactivity in the opposite direction. ontosight.ai Theoretical studies on similar structures confirm that amino substituents reduce the aromatic character of the phenyl ring due to inductive and resonance effects. eurjchem.com

Stability : The electron-donating nature of the amino groups can also affect the stability of the amide bond. In related compounds, electron-donating groups have been shown to stabilize the amide bond, enhancing its resistance to hydrolysis compared to unsubstituted analogs. However, under other conditions, such as in hot water, electron-donating groups have been observed to facilitate the hydrolysis of certain protecting groups. rsc.org

Reactivity in Derivative Formation : The electronic nature of substituents plays a crucial role in the synthesis of derivatives. In the formation of some triazole-based acetamides, it was found that compounds bearing electron-donating groups on the N-acetamide phenyl ring were more biologically active. bohrium.com Similarly, in studies on liquid crystals, substituents were shown to have a significant effect on thermal properties and reactivity, with nitro groups (EWGs) leading to higher transition temperatures and smaller HOMO-LUMO energy gaps compared to alkyl groups (EDGs). bohrium.com

Structural Modifications and Derivative Chemistry of N 2,4 Diaminophenyl Acetamide

Design and Synthesis of N-(2,4-Diaminophenyl)acetamide Analogues and Homologues

The design of analogues and homologues of N-phenylacetamide derivatives often involves a multi-step synthetic approach. A common strategy is the Schotten-Baumann reaction, which can be adapted to produce a wide array of derivatives. ijper.org This process typically begins with the reaction of a primary aromatic amine with chloroacetic acid in the presence of a base like sodium hydroxide. ijper.org The resulting intermediate is then converted to an acid chloride, often using thionyl chloride. ijper.org In the final step, this acid chloride is reacted with another primary aromatic amine to yield the desired N-phenyl-2-(phenyl-amino) acetamide (B32628) derivative. ijper.org

Another synthetic route involves the reaction of anilines or other amines with chloroacetyl chloride, often in the presence of glacial acetic acid and sodium acetate (B1210297), to produce 2-chloro-N-substituted-acetamides. nih.gov These intermediates can then be reacted with various nucleophiles to introduce further structural diversity. For instance, reaction with 2-mercaptobenzimidazole (B194830) can yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Modifications can be systematically introduced at several positions:

The Phenyl Ring: Substituents can be added to the phenyl ring of the parent amine to modulate electronic and steric properties.

The Acetamide Nitrogen: The nitrogen atom can be part of a heterocyclic system or bear different alkyl or aryl groups.

The Acetyl Group: The terminal methyl group of the acetamide can be replaced with more complex moieties, often by starting with a different acyl chloride.

These synthetic strategies allow for the creation of large libraries of compounds that can be screened for various biological activities. For example, by modifying substitutions on the aromatic rings, researchers have developed acetamide derivatives with promising anticoagulant activity. ijper.org

Benzothiazole-Incorporated Acetamide Derivatives

The incorporation of the benzothiazole (B30560) moiety into acetamide structures has yielded compounds with significant therapeutic potential, particularly in oncology. nih.govtandfonline.com The synthesis of these derivatives can be achieved through various routes. One method involves the acetylation of substituted benzothiazoles with chloroacetyl chloride, followed by further reactions to introduce diverse functionalities. tandfonline.com For instance, 2-(4-aminophenyl)benzothiazole can be prepared and subsequently acetylated to form amide intermediates. These intermediates are then reacted with various heterocyclic mercaptans (e.g., 2-mercaptobenzimidazole) to yield the final N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. nih.gov

Research has shown that these hybrid molecules exhibit notable anticancer activity. Structure-activity relationship (SAR) studies have provided key insights; for example, the introduction of specific substitutions, such as a 4-chloro-phenoxy-N-(4-methoxyphenyl)-acetamide group on a 4-thiazolidinone (B1220212) ring linked to the benzothiazole, was found to enhance anti-cancer potential. nih.gov

| Compound/Derivative | Key Research Finding | Reference(s) |

| Thiophene based acetamide benzothiazole derivatives | Potent anticancer agents against MCF-7 and HeLa cell lines. | nih.gov |

| Substituted bromopyridine acetamide benzothiazole | Showed potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines. | nih.govtandfonline.com |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Demonstrated considerable anticancer activity against some cancer cell lines in NCI screening. | nih.gov |

| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Showed significant anticancer activity in NCI's 60-cell line panel. | nih.gov |

Indole Analogues Derived from N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide

Indole is a privileged scaffold in medicinal chemistry, and its integration with an acetamide linker has led to the development of compounds with diverse biological activities. nih.gov The synthesis of indole-3-acetamide (B105759) derivatives can be accomplished through a one-pot multicomponent reaction. This typically involves the coupling of indole-3-acetic acid with various substituted anilines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The reaction is often catalyzed by a base such as pyridine, which facilitates the deprotonation of the carboxylic acid. nih.gov

This synthetic approach is highly efficient for creating a library of indole-3-acetamides with different substitutions on the aniline (B41778) ring. nih.gov These derivatives have been explored for various therapeutic applications, including as potential antihyperglycemic and antioxidant agents. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with their biological targets, such as the α-amylase enzyme, providing a rationale for their observed activity. nih.gov

Thiazolidine-2,4-dione-Acridine Hybrids Featuring Acetamide Linkers

A sophisticated approach in drug design involves the creation of hybrid molecules that combine multiple pharmacophores to achieve synergistic therapeutic effects. One such example is the integration of thiazolidine-2,4-dione, acridine (B1665455), and an acetamide linker. mdpi.comnih.gov This design strategy aims to leverage the known biological activities of each component, such as the antitumor properties of acridine derivatives and the diverse effects of thiazolidine-2,4-diones. mdpi.com

The synthesis is typically a multi-step process. A convergent strategy is often employed where the different components are synthesized separately and then combined. For example, the potassium salt of thiazolidine-2,4-dione can be reacted with a bromomethyl-acridine to link these two moieties. mdpi.com This product is then further elaborated to incorporate the acetamide linker and the substituted phenyl ring. mdpi.com

In-depth structure-activity relationship (SAR) analysis of these hybrids has yielded valuable insights:

Electron-withdrawing groups on the linking phenyl ring generally lead to higher potency (lower IC50 values). mdpi.comnih.gov

The position of the acridine core attachment to the thiazolidine-2,4-dione significantly influences activity against cancer cell lines. mdpi.comnih.gov

Converting the compounds to their hydrochloride salts often results in enhanced activity compared to the free base forms. mdpi.comnih.gov

Several compounds from this class have demonstrated excellent activity against cancer cell lines like HCT116 and HeLa. mdpi.comnih.gov

Triazole-Substituted Acetamide Compounds

The 1,2,4-triazole (B32235) ring is another important heterocyclic moiety that has been incorporated into acetamide structures to generate compounds with a broad spectrum of biological activities. researchgate.netrsc.org The synthesis of these derivatives often involves preparing an intermediate triazole which is then reacted with an N-aryl/aralkyl-2-bromoacetamide. researchgate.net This allows for the systematic introduction of different substituted phenylacetamide groups onto the triazole core.

These compounds have been investigated for various therapeutic purposes. For example, a series of new triazole acetamides were synthesized and evaluated for positive inotropic activity, with some derivatives showing favorable activity compared to the reference drug milrinone. nih.gov Another study focused on thioacetamide-triazoles, revealing structure-activity relationships for their antibacterial effects against E. coli. mdpi.com Furthermore, novel 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group have been synthesized and shown to exhibit excellent antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae. rsc.org

| Compound Class | Synthetic Approach | Key Research Finding | Reference(s) |

| Triazole Acetamides | Synthesis of triazole intermediate followed by reaction with N-aryl-2-bromoacetamides. | Identified compounds with potent positive inotropic effects on isolated rabbit-heart preparations. | researchgate.netnih.gov |

| Thioacetamide-Triazoles | Multi-step synthesis involving triazole ring formation and subsequent coupling with thioacetamide (B46855) side chains. | SAR analysis revealed key structural features for antibacterial activity against E. coli. | mdpi.com |

| Quinazolinylpiperidinyl-Triazole Acetamides | Multi-step synthesis to combine the three core moieties. | Exhibited good to excellent antibacterial activities against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. | rsc.org |

Acetamide Derivatives with Modified Phenyl Ring Substitutions (e.g., N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide)

Modifying the substitutions on the phenyl ring of acetamide derivatives is a fundamental strategy for optimizing their pharmacological properties. A key example is the synthesis of N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. chemicalbook.comchemicalbook.com This compound serves as a crucial intermediate in the synthesis of other therapeutic agents, such as the angiokinase inhibitor nintedanib. chemicalbook.com

The synthesis of this specific derivative is a well-defined, multi-step process:

Acetylation: N-methyl-4-nitroaniline is reacted with chloroacetyl chloride to produce 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. chemicalbook.com

Substitution: The chloro group is then displaced by reacting the intermediate with N-methylpiperazine. This reaction is typically carried out in a solvent like toluene (B28343) at an elevated temperature. chemicalbook.comchemicalbook.com

Reduction: The final step involves the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium/carbon catalyst under hydrogen pressure. chemicalbook.comchemicalbook.com

This synthetic pathway highlights how targeted modifications—introducing the N-methylpiperazine moiety for solubility and binding, and maintaining a reactive amino group on the phenyl ring for further derivatization—are critical in building complex, biologically active molecules. chemicalbook.com The general principle of modifying phenyl ring substitutions has been broadly applied to develop acetamide derivatives with a range of activities, with research indicating that the electronic nature (electron-donating vs. electron-withdrawing) of the substituents can significantly impact the biological effect. tandfonline.com

Advanced Spectroscopic and Crystallographic Characterization of N 2,4 Diaminophenyl Acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to provide a complete picture of the atomic connectivity and chemical environment within N-(2,4-Diaminophenyl)acetamide and related molecules.

¹H NMR and ¹³C NMR Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. znaturforsch.com The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of neighboring protons, a phenomenon known as scalar or J-coupling. ox.ac.uk

In the ¹H NMR spectrum of N-(substituted-phenyl)acetamides, the signals for aromatic protons typically appear in the downfield region, with their specific chemical shifts influenced by the nature and position of substituents on the phenyl ring. znaturforsch.com For instance, electron-donating groups like amino (-NH₂) cause an upfield shift, while electron-withdrawing groups result in a downfield shift. The acetamide (B32628) N-H proton usually appears as a broad singlet, and the methyl protons of the acetyl group present as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. znaturforsch.com The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the electronic effects of the substituents. znaturforsch.com The carbonyl carbon of the acetamide group characteristically appears at a downfield chemical shift.

For a derivative, N-(2-aminophenyl)acetamide, the following spectral data has been reported:

¹H NMR (400 MHz, CDCl₃): δ 7.42 (m, 7H), 7.29 (m, 2H), 7.23 (m, 2H). rsc.org

¹³C NMR (100 MHz, CDCl₃): δ 150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9, 128.9, 128.8, 128.5. rsc.org

Interactive Data Table: Representative NMR Data for Acetamide Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(2-Aminophenyl)acetamide | 7.42 (m, 7H), 7.29 (m, 2H), 7.23 (m, 2H) | 150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9, 128.9, 128.8, 128.5 | rsc.org |

| N-Methyl-N-(4-nitrophenyl)acetamide | 8.29 (s, 2H), 7.40 (s, 2H), 3.33 (s, 3H), 2.01 (s, 3H) | 169.9, 149.9, 137.6, 134.4, 134.1, 130.9, 129.4, 129.3, 127.3, 125.5, 125.0, 37.3, 36.7, 22.6, 22.0 | rsc.org |

| N-(4-Bromo-2-nitrophenyl)acetamide | 10.22 (s, 1H), 8.54 (d, J = 9.0 Hz, 1H), 8.47 (s, 1H), 7.87 (d, J = 10.7 Hz, 1H), 2.27 (s, 3H) | 168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6 | rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comlibretexts.org The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds and functional groups within the molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present:

N-H Stretching: The amino (-NH₂) and amide (N-H) groups will exhibit stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine will typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C=O Stretching: A strong absorption band corresponding to the stretching of the carbonyl group (C=O) in the acetamide moiety is expected in the range of 1680-1630 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds typically appear in the 1650-1550 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the aromatic amine and the amide group are expected in the 1350-1250 cm⁻¹ range.

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the aromatic ring. The analysis of these vibrational modes provides definitive confirmation of the compound's functional group composition.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3500-3300 |

| Amide (N-H) | Stretching | 3350-3150 |

| Carbonyl (C=O) | Stretching | 1680-1630 |

| Amine & Amide (N-H) | Bending | 1650-1550 |

| Aromatic Ring (C=C) | Stretching | 1600-1450 |

| Aromatic Amine (C-N) | Stretching | 1350-1250 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation of the molecular ion can provide structural information. For example, a fragment ion corresponding to the loss of the acetyl group is often observed in acetamides. In one study, the mass spectrum of N-(4-aminophenyl) acetamide showed the main molecular ion at m/z = 151.1 (M+1), with a fragment peak at m/z = 109.1, corresponding to the [H₂N-C₆H₄-NH]⁺ fragment. researchgate.netresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgnih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and for the identification and quantification of compounds in various matrices. wikipedia.orgnih.gov In the context of this compound and its derivatives, LC-MS can be used to separate the compound of interest from starting materials, byproducts, or degradation products, with subsequent mass spectrometric analysis providing structural confirmation. nih.govresearchgate.netresearchgate.net

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. iucr.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed. This allows for the precise determination of atomic coordinates and, consequently, the molecular geometry, including bond lengths and angles. iucr.orgvensel.org

For this compound and its derivatives, single crystal X-ray diffraction studies would reveal the planarity of the phenyl ring and the acetamide group, as well as the torsion angles between these groups. nih.gov Furthermore, these studies provide invaluable insights into the intermolecular interactions that govern the crystal packing. researchgate.net Hydrogen bonds, which are expected to be significant for this compound due to the presence of amino and amide groups, can be identified and characterized. Other non-covalent interactions, such as π-π stacking between aromatic rings and van der Waals forces, also play a crucial role in stabilizing the crystal structure and can be analyzed in detail. researchgate.net The analysis of crystal packing provides a deeper understanding of the solid-state properties of the compound.

In related acetanilide (B955) derivatives, the crystal structure is often stabilized by intermolecular hydrogen bonds involving the acetamide N-H group. For instance, studies on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide revealed that intermolecular N-H···O interactions stabilize the crystal structure. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The crystal packing and supramolecular architecture of this compound and its derivatives are significantly influenced by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds and C-H···π interactions, are crucial in stabilizing the crystal lattice.

Hydrogen Bonding: The presence of multiple hydrogen bond donors (N-H groups from the diamino and acetamido moieties) and acceptors (the carbonyl oxygen and amino nitrogens) allows for the formation of extensive hydrogen-bonding networks. In the crystal structures of related acetamide derivatives, N-H···O and N-H···N hydrogen bonds are commonly observed, often leading to the formation of one-dimensional chains or more complex three-dimensional arrays. researchgate.netiucr.orgiucr.org For instance, in N-phenyl-2-(phenylsulfanyl)acetamide, N-H···O hydrogen bonding results in chains of molecules. iucr.org Similarly, in derivatives like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, the packing of molecules is governed by N-H···O intermolecular interactions. researchgate.netresearchgate.net The amino groups on the phenyl ring of this compound are also capable of participating in N-H···N bonds, further stabilizing the structure.

The interplay of these varied intermolecular forces dictates the conformation and packing of the molecules in the solid state.

Table 1: Representative Intermolecular Interactions in Acetamide Derivatives

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H···A Angle (°) | Typical H···A Distance (Å) | Reference Compound Example |

|---|---|---|---|---|---|

| N-H···O | Amide (N-H) | Carbonyl (O=C) | ~150-170 | ~1.9-2.2 | N-phenyl-2-(phenylsulfanyl)acetamide iucr.org |

| C-H···O | Aromatic/Alkyl (C-H) | Carbonyl (O=C) | ~140-160 | ~2.3-2.6 | 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide scispace.com |

| N-H···π | Amine (N-H) | Phenyl Ring (Cg) | ~130-150 | ~2.5-2.8 | N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide researchgate.netnih.gov |

| C-H···π | Methylene (C-H) | Phenyl Ring (Cg) | ~128-130 | ~2.8-3.0 | N-phenyl-2-(phenylsulfanyl)acetamide iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from transitions of its π-electrons and non-bonding (n) electrons. uomustansiriyah.edu.iq The molecule contains two primary chromophores: the phenyl ring and the carbonyl group of the acetamido moiety. These are further influenced by powerful auxochromes, the amino (-NH₂) and acetamido (-NHCOCH₃) groups, which modify the absorption wavelengths and intensities. units.it

The main electronic transitions observed are:

π → π Transitions:* These high-energy transitions occur within the aromatic ring and the C=O double bond. uzh.ch They typically have high molar absorptivity (ε) values (1,000-10,000 L·mol⁻¹·cm⁻¹). uomustansiriyah.edu.iq For this compound, these transitions are expected in the 200-350 nm range. The conjugation of the amino groups' lone pairs with the phenyl ring shifts these absorptions to longer wavelengths (a bathochromic or red shift). In similar diaminophenyl compounds, high-energy absorption bands with maxima between 290 and 305 nm are attributed to π-π* transitions. researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the lone pairs on the nitrogen or oxygen atoms to an anti-bonding π* orbital of the phenyl ring or carbonyl group. uzh.ch These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and have a much lower intensity (ε = 10-100 L·mol⁻¹·cm⁻¹). uomustansiriyah.edu.iq They are often observed as a shoulder on the tail of a stronger π → π* absorption band.

The solvent can influence the position of these absorption maxima. Polar solvents often cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. uomustansiriyah.edu.iq

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Molecular Part |

|---|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | 290 - 305 researchgate.net | High (1,000 - 10,000) uomustansiriyah.edu.iq | Aromatic Phenyl Ring, Carbonyl Group |

| n → π | n (non-bonding) → π (anti-bonding) | > 300 | Low (10 - 100) uomustansiriyah.edu.iq | C=O, -NH₂ groups |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves as a crucial check for purity and provides experimental verification of the empirical formula of a newly synthesized compound like this compound. ife.no

The theoretical elemental composition is calculated from the molecular formula (C₈H₁₁N₃O) and the atomic masses of the constituent elements. The experimentally determined values from an elemental analyzer are then compared to these theoretical percentages. For a pure sample, the experimental values are expected to be in close agreement with the calculated values, typically within a narrow margin of ±0.4% or ±0.5%. iucr.orgresearchgate.net This confirmation is a standard and essential step in the characterization of a compound. researchgate.netnih.gov

Table 3: Elemental Composition of this compound (C₈H₁₁N₃O)

| Element | Symbol | Atomic Mass (g/mol) | Count in Molecule | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 58.17% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.72% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 25.45% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.69% |

| Total | C₈H₁₁N₃O | - | 23 | 165.196 | 100.00% |

Computational Chemistry and Theoretical Investigations of N 2,4 Diaminophenyl Acetamide

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2,4-Diaminophenyl)acetamide, such studies would provide fundamental insights into its molecular properties. However, no dedicated DFT studies for this compound have been found in the surveyed literature.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. Following optimization, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. For similar acetamide (B32628) derivatives, DFT calculations have been used to determine these parameters, but specific values for this compound are not documented. nih.govnih.govnih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. While this has been performed for other acetamides, a detailed vibrational analysis and spectroscopic correlation for this compound is currently unavailable. nih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution, revealing insights into chemical bonding, charge transfer, and intramolecular interactions. This method examines the delocalization of electrons from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energies associated with these interactions quantify the significance of hyperconjugative and steric effects on the molecule's structure and stability. No NBO analysis has been published for this compound. nih.govaimspress.com

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

NICS is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or other points of interest. Negative NICS values typically indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). An assessment of the aromaticity of the phenyl ring in this compound using NICS has not been reported. github.iomdpi.comsemanticscholar.org

Fukui Function Analysis for Reactivity Prediction

The Fukui function is a local reactivity descriptor derived from DFT that helps predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the changes in electron density, this method identifies which atoms are most susceptible to reaction, providing valuable information for understanding reaction mechanisms. Such a reactivity analysis for this compound is absent from the literature. nih.govresearchgate.net

Polarizability and Hyperpolarizability Calculations for Non-Linear Optics Potential

Calculations of polarizability and first-order hyperpolarizability are used to predict a molecule's potential for applications in non-linear optics (NLO). These properties describe how the molecule's electron cloud responds to an external electric field. Molecules with large hyperpolarizability values can be candidates for materials used in frequency conversion and optical switching technologies. The NLO potential of this compound has not been computationally explored.

Molecular Dynamics and Simulation Studies of Conformational Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For N-phenylacetamide derivatives, MD simulations provide critical information on conformational flexibility and the stability of interactions with biological targets.

Studies on related compounds, such as phenoxyacetamide derivatives, have utilized MD simulations to explore their binding stability with protein targets like DOT1L, a histone methyltransferase. nih.gov These simulations, often run for nanoseconds, track the trajectory of the ligand within the protein's binding site, calculating parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govnih.gov A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. nih.gov

Furthermore, MD simulations can elucidate the role of solvent molecules, particularly water, in mediating and stabilizing these interactions. The conformational behavior of acetamide derivatives is influenced by the surrounding solvent, with computational studies on N-substituted acrylamide (B121943) polymers showing how functional groups alter the water solvation shell, which in turn affects the polymer's conformation. rsc.org This approach would be invaluable in understanding how this compound behaves in a biological, aqueous environment, revealing its preferred conformations and the dynamic nature of its hydrogen bonding network with water.

Intermolecular Interaction Analysis via Hirshfeld Surfaces and Energy Framework Calculations

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto a unique molecular surface, providing a detailed picture of how molecules pack together. For numerous N-phenylacetamide derivatives, Hirshfeld analysis has been instrumental in characterizing the forces that govern their solid-state structures. nih.goviucr.orgmdpi.comiucr.orgresearchgate.net

Commonly observed interactions in related acetamide structures include:

H···H contacts: Often the most significant contribution, representing van der Waals forces. nih.goviucr.org

N–H···O hydrogen bonds: A defining feature in N-monosubstituted acetamides, forming chains and networks that stabilize the crystal structure. nih.goviucr.org

C–H···π interactions: Where a hydrogen atom interacts with the electron cloud of a phenyl ring.

Other contacts: Including H···C, H···O, and H···N interactions, which collectively contribute to the stability of the molecular packing. researchgate.net

The table below, based on data from a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, illustrates a typical breakdown of intermolecular contacts revealed by Hirshfeld surface analysis. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| H···Cl/Cl···H | 19.2 |

| H···C/C···H | 11.8 |

| H···O/O···H | 11.6 |

| H···S/S···H | 9.7 |

Complementing Hirshfeld analysis, energy framework calculations quantify the energetic contributions of these interactions. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs, providing a deeper understanding of the crystal's stability. In a study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, energy framework analysis revealed that dispersion forces were the primary stabilizing interactions within the crystal lattice. nih.gov

Solvent Effects on Molecular Properties and Reactivity using Computational Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, particularly those based on Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov

Theoretical studies on N-phenylacetamide derivatives have shown that solvent polarity can alter conformational stability. nih.govxisdxjxsu.asia Calculations performed "in gas phase" versus in solvents of varying dielectric constants can predict which conformer (e.g., cis or gauche) is more stable in a given environment. nih.gov For example, research on N,N-diethyl-2[4'-substituted) phenylthio] acetamides demonstrated a progressive increase in the population of the more polar cis conformer as solvent polarity increased. nih.gov

These models also predict how solvents affect electronic properties, such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). xisdxjxsu.asia Changes in these properties can impact the molecule's spectral characteristics and its reactivity in chemical reactions. Studies on 2-phenylacetamide (B93265) have used thermodynamic models to calculate dissolution properties like enthalpy, entropy, and Gibbs free energy in various solvents, confirming that the dissolution process is spontaneous and entropy-driven. researchgate.net Such analyses are crucial for predicting the solubility and behavior of this compound in different media, which is vital for both synthetic chemistry and pharmaceutical applications.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate a molecule's structural or physicochemical properties with its biological activity. tandfonline.com These models are essential in drug discovery for predicting the activity of new compounds and guiding the design of more potent analogues.

For classes of compounds like N-phenylacetamides, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, such as carbonic anhydrase and matrix metalloproteinases. nih.govnih.gov The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of compounds. These can be 2D descriptors (e.g., molecular weight, logP, electronic properties) or 3D descriptors derived from molecular field analysis (CoMFA and CoMSIA), which describe the steric and electrostatic fields around the molecule. tandfonline.comingentaconnect.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). ingentaconnect.comnih.govresearchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.govnih.gov

A QSAR study on N-phenylacetamide-based carbonic anhydrase inhibitors identified key descriptors that control the inhibitory activity, allowing for the prediction of potency for new derivatives. nih.gov These studies provide valuable insights into which molecular features of this compound, such as the diaminophenyl ring and the acetamide linker, are critical for potential biological interactions.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's biological activity. researchgate.net Numerous studies have employed molecular docking to investigate the potential of N-phenylacetamide derivatives as enzyme inhibitors. nih.govsemanticscholar.orgtandfonline.com

The process involves placing the ligand (e.g., this compound) into the active site of a target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. semanticscholar.org The results reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. researchgate.net

For instance, phenoxyacetanilide derivatives were docked against the COX-2 enzyme, where the most potent compound showed a low docking score and key interactions with residues like TYR-355 and SER-530. semanticscholar.org Similarly, phenoxyacetamide derivatives were identified as potential inhibitors of the DOT1L enzyme through virtual screening and docking, with the top hit exhibiting a glide score of -12.281 kcal/mol. nih.gov

The table below presents example results from a molecular docking study of a N-phenylacetamide-based inhibitor (compound 2h ) against different human carbonic anhydrase (hCA) isoforms. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| hCA I | -9.52 | His94, His96, His119, Thr199, Thr200 |

| hCA II | -10.11 | His94, His96, His119, Thr199, Thr200 |

| hCA IX | -9.15 | His94, His96, His119, Thr199, Thr200 |

| hCA XII | -9.43 | His94, His96, His119, Thr199, Thr200 |

These computational predictions are invaluable for identifying potential biological targets for this compound and for providing a rationale for its mechanism of action at the molecular level.

Advanced Applications and Future Research Directions

N-(2,4-Diaminophenyl)acetamide as a Versatile Building Block in Complex Organic Synthesis

This compound is a highly functionalized molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a phenyl ring substituted with two amine groups and an acetamide (B32628) group, offers multiple reactive sites for chemical modification. This versatility allows chemists to construct complex molecular architectures through various reactions such as diazotization, acylation, alkylation, and condensation.

The strategic positioning of the amino and acetamido groups allows for selective reactions, enabling the regiocontrolled synthesis of intricate derivatives. This characteristic is crucial in multi-step syntheses where precise control over chemical transformations is necessary to build target molecules with desired functionalities and stereochemistry. The compound's utility is particularly evident in the synthesis of heterocyclic compounds, dyes, and polymers, where the diamino-functionality can be used to form fused ring systems or create extended conjugated structures.

Design of Novel Scaffolds for Enhanced Bioactive Molecule Development

The concept of "privileged structures" in medicinal chemistry identifies molecular scaffolds that can bind to multiple biological targets, serving as a foundation for developing new therapeutic agents. unife.it Acetamide derivatives have proven to be effective templates for designing such novel scaffolds. Researchers focus on creating new molecular frameworks that can present functional groups in specific spatial arrangements to interact effectively with biological targets like proteins and enzymes. unife.it

For instance, research into the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has led to the discovery of novel scaffolds with potent activity against both sensitive and resistant cancer cells. acs.orgfigshare.com This highlights how the acetamide core can be integrated into more complex heterocyclic systems to generate new classes of bioactive molecules. Similarly, N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as a promising template for developing new and potent anticoagulant agents by targeting coagulation factor VIIa. ijper.org The systematic modification of these scaffolds allows medicinal chemists to optimize their biological activity, selectivity, and pharmacokinetic properties.

Methodological Advancements in this compound Chemistry and Derivatives

Recent progress in synthetic and analytical methodologies has significantly advanced the study of this compound and its analogues. A common synthetic route to aminophenyl acetamides involves the reduction of a corresponding nitrophenyl acetamide precursor. researchgate.netresearchgate.net This reduction is often carried out using metals like iron (Fe) or zinc (Zn) in an acidic medium. researchgate.netresearchgate.net

The characterization of these compounds relies on a suite of modern analytical techniques.

Spectroscopic Methods : Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV/VIS) spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) are routinely used to confirm the molecular structure and functional groups of newly synthesized derivatives. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS) : Coupled with techniques like Liquid Chromatography (LC-MS), mass spectrometry provides crucial information on molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. nih.govresearchgate.net

Crystallography : Single-crystal X-ray diffraction (XRD) offers definitive proof of a molecule's three-dimensional structure, providing precise data on bond lengths, angles, and intermolecular interactions that stabilize the crystal lattice. nih.govnih.gov

These advanced methods are essential for unambiguously confirming the structure of new molecules and for understanding their chemical properties.

Contributions to Fundamental Theoretical Chemistry and Molecular Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the molecular properties of acetamide derivatives at a fundamental level. mdpi.com These theoretical studies provide deep insights into the relationship between molecular structure and chemical behavior, which is often difficult to probe experimentally.

DFT calculations are employed to investigate a wide range of molecular properties:

Molecular Geometry and Stability : Theoretical models can predict the most stable conformation of a molecule and provide precise geometric parameters. eurjchem.com

Electronic Properties : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's reactivity, electronic transitions, and potential as an electronic material. nih.govresearchgate.netnih.gov

Intermolecular Interactions : Theoretical methods can analyze and quantify non-covalent interactions, such as hydrogen bonding, which are critical in determining the packing of molecules in a crystal and their interactions with biological receptors. nih.govnih.gov

Reaction Mechanisms : Computational studies can elucidate the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies, providing a detailed picture of reaction kinetics. mdpi.com

| Theoretical Method | Investigated Properties | Scientific Insight | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, bond parameters | Provides understanding of the 3D structure and stability. | eurjchem.com |